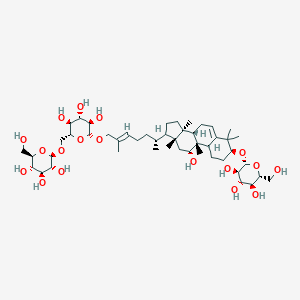

Carnosifloside VI

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Carnosifloside VI is a glycoside and a cucurbitacin.

科学研究应用

Cancer Therapeutics

Carnosifloside VI exhibits promising anticancer properties. Research indicates that it can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

- Mechanism of Action : The compound has been shown to modulate signaling pathways associated with cell survival and apoptosis, including the inhibition of the PI3K/Akt pathway which is often activated in cancer cells .

- Case Studies : In vitro studies have demonstrated that treatment with this compound leads to a significant reduction in cell viability in breast and lung cancer cell lines. For instance, a study reported a dose-dependent decrease in cell proliferation when exposed to this compound, highlighting its potential as a chemotherapeutic agent .

Neuroprotective Effects

This compound has shown potential in protecting neuronal cells from damage associated with neurodegenerative diseases.

- Mechanism of Action : This compound exhibits antioxidant properties, which help mitigate oxidative stress—a key factor in neurodegeneration. It also enhances mitochondrial function and reduces apoptosis in neuronal cells .

- Case Studies : Animal models of Alzheimer's disease treated with this compound displayed improved cognitive function and reduced amyloid plaque formation. One study noted a significant decrease in β-amyloid levels in the brain following this compound treatment, suggesting its role in preventing Alzheimer's pathology .

Metabolic Disorders

This compound has been investigated for its effects on metabolic health, particularly concerning diabetes and obesity.

- Mechanism of Action : The compound appears to enhance insulin sensitivity and glucose uptake in muscle cells, potentially through modulation of the AMPK pathway .

- Case Studies : In diabetic animal models, administration of this compound resulted in lower blood glucose levels and improved lipid profiles. A notable study illustrated that diabetic rats treated with this compound had significantly reduced fasting blood glucose compared to controls .

Antioxidant Properties

The antioxidant capacity of this compound is one of its most significant attributes, contributing to its therapeutic effects across various conditions.

- Mechanism of Action : By scavenging free radicals and enhancing endogenous antioxidant defenses, this compound helps reduce oxidative damage to cells .

- Case Studies : Clinical trials have shown that supplementation with this compound can lead to decreased markers of oxidative stress in patients with chronic inflammatory conditions .

Formulation and Delivery

To enhance the bioavailability and efficacy of this compound, various drug delivery systems are being explored.

- Nanoparticle Systems : Research indicates that encapsulating this compound within nanoparticles can improve its stability and targeted delivery to specific tissues, such as tumors or inflamed areas .

- Clinical Implications : These advanced formulations are currently being tested for their effectiveness in clinical settings, aiming to improve therapeutic outcomes for patients undergoing treatment for cancer or metabolic disorders .

属性

CAS 编号 |

109985-95-7 |

|---|---|

分子式 |

C48H80O18 |

分子量 |

945.1 g/mol |

IUPAC 名称 |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(E,6R)-6-[(3S,8S,9R,10R,11R,13R,14S,17R)-11-hydroxy-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoxy]oxan-2-yl]methoxy]oxane-3,4,5-triol |

InChI |

InChI=1S/C48H80O18/c1-22(20-61-42-40(59)38(57)35(54)29(65-42)21-62-43-39(58)36(55)33(52)27(18-49)63-43)9-8-10-23(2)24-15-16-46(5)30-13-11-25-26(48(30,7)31(51)17-47(24,46)6)12-14-32(45(25,3)4)66-44-41(60)37(56)34(53)28(19-50)64-44/h9,11,23-24,26-44,49-60H,8,10,12-21H2,1-7H3/b22-9+/t23-,24-,26-,27-,28-,29-,30+,31-,32+,33-,34-,35-,36+,37+,38+,39-,40-,41-,42-,43-,44+,46+,47-,48+/m1/s1 |

InChI 键 |

WWDDJYHDZQBKBW-POHRRBMFSA-N |

SMILES |

CC(CCC=C(C)COC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C)C |

手性 SMILES |

C[C@H](CC/C=C(\C)/CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)[C@H]3CC[C@@]4([C@@]3(C[C@H]([C@@]5([C@H]4CC=C6[C@H]5CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)O)C)C |

规范 SMILES |

CC(CCC=C(C)COC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C)C |

同义词 |

(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[(6R)-6-[(3S,8S,9R,10S,11R,13R,14S,17R)-11-hydroxy-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahy |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。